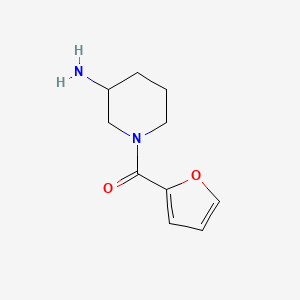

1-(2-Furoyl)piperidin-3-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural element in a vast number of pharmaceuticals and natural products. bohrium.comresearchgate.net Its prevalence is attributed to its ability to serve as a versatile scaffold that can be readily functionalized to modulate a molecule's physicochemical and pharmacokinetic properties. thieme-connect.comthieme-connect.comresearchgate.net The introduction of chiral centers within the piperidine ring can further enhance a molecule's specificity and biological activity by allowing for more precise interactions with biological targets. thieme-connect.comthieme-connect.comresearchgate.net Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, applications as anticancer, antiviral, and antihypertensive agents. bohrium.com The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to fit into the binding sites of diverse biological macromolecules.

Role of the Furan (B31954) Moiety in Chemical Biology

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in medicinal chemistry. ijabbr.comijabbr.com Its electron-rich nature and aromaticity contribute to its ability to engage in various interactions with biological targets. ijabbr.com The furan moiety is found in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyresearchgate.net The presence of the oxygen atom can also influence a molecule's polarity and potential for hydrogen bonding. utripoli.edu.ly The versatility of the furan ring allows for diverse substitutions, enabling the fine-tuning of a compound's biological profile. ijabbr.comijabbr.com

Overview of 1-(2-Furoyl)piperidin-3-amine as a Research Prospect

This compound is a chemical compound that integrates the piperidine and furan-2-carbonyl (furoyl) groups. This specific arrangement of a furoyl group attached to a piperidine ring at the nitrogen atom, with an amine group at the 3-position, creates a molecule with potential for diverse chemical modifications and biological applications. The synthesis of this compound generally involves the acylation of a 3-aminopiperidine derivative with furoic acid or a reactive derivative thereof. smolecule.com Research into this and structurally related compounds has suggested potential applications in areas such as central nervous system disorders, with some derivatives showing anticonvulsant and neuroprotective properties. smolecule.com The primary amine on the piperidine ring and the carbonyl group of the furoyl moiety offer sites for further chemical reactions, such as N-alkylation and amidation, allowing for the creation of a library of derivatives for structure-activity relationship studies. smolecule.com

Contextualization within Related Furoyl-Containing Heterocyclic Systems

The this compound scaffold is part of a broader class of furoyl-containing heterocyclic compounds that have been investigated for their biological potential. researchgate.net The combination of a furoyl group with various heterocyclic rings, such as piperazine (B1678402), benzimidazole, and azetidine, has led to the development of compounds with a range of pharmacological activities. smolecule.combohrium.comevitachem.com For instance, furoyl-piperazine derivatives have been explored as butyrylcholinesterase inhibitors, which are relevant to Alzheimer's disease research. bohrium.com Similarly, furoyl-benzimidazole compounds have been investigated for their potential as sodium channel modulators and for antidiabetic properties. smolecule.com These examples highlight a recurring theme in medicinal chemistry where the furoyl group is appended to a heterocyclic core to generate novel chemical entities with diverse biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCSFKGMAJEDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649232 | |

| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-25-3 | |

| Record name | Methanone, (3-amino-1-piperidinyl)-2-furanyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 2 Furoyl Piperidin 3 Amine

Strategies for Piperidine (B6355638) Ring Synthesis and Functionalization

The piperidine scaffold is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. smolecule.commdpi.com Consequently, numerous synthetic methods for its construction and subsequent functionalization have been developed. These strategies can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing heterocyclic rings.

One of the most common methods for constructing the piperidine ring is the hydrogenation of pyridine (B92270) derivatives . smolecule.comorganic-chemistry.org This approach benefits from the wide availability of substituted pyridines. The reduction of the aromatic pyridine ring to a saturated piperidine ring can be achieved using various catalytic systems, often involving transition metals like palladium, platinum, or rhodium under hydrogen pressure. smolecule.comgoogle.com The conditions for these hydrogenations can be harsh, requiring high temperatures and pressures, which may not be compatible with sensitive functional groups. mdpi.com However, advancements in catalysis have led to milder and more selective methods.

Intramolecular cyclization strategies provide another powerful route to piperidine derivatives. These methods involve the formation of the six-membered ring from a linear precursor containing appropriately placed functional groups. Examples include:

Reductive amination of dicarbonyl compounds.

Aza-Diels-Alder reactions , which construct the ring in a highly stereocontrolled manner.

Ring-closing metathesis (RCM) of diene-containing amines.

Intramolecular C-H amination , which offers a direct and atom-economical approach to cyclization. mdpi.com

The choice of cyclization strategy often depends on the desired substitution pattern on the piperidine ring.

Furthermore, the functionalization of a pre-existing piperidine ring allows for the introduction of various substituents. This can be achieved through methods such as C-H functionalization, which has emerged as a powerful tool for the direct introduction of new bonds at specific positions on the ring, although controlling regioselectivity can be challenging. mdpi.com

| Piperidine Synthesis Strategy | Description | Key Features |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine. | Wide availability of starting materials; can require harsh conditions. |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor. | Allows for the construction of complex substitution patterns. |

| C-H Functionalization | Direct introduction of functional groups onto a pre-existing piperidine ring. | Atom-economical; regioselectivity can be a challenge. |

Installation of the Furoyl Moiety at the Piperidine Nitrogen (N1)

The introduction of the 2-furoyl group at the nitrogen atom of the piperidine ring is a crucial step in the synthesis of 1-(2-furoyl)piperidin-3-amine. This transformation is typically achieved through acylation reactions.

The most direct method for N-furoylation is the reaction of the piperidine nitrogen with an activated derivative of furan-2-carboxylic acid. The most common acylating agent for this purpose is furan-2-carbonyl chloride . smolecule.com This highly reactive acyl halide readily reacts with the secondary amine of the piperidine ring to form the corresponding amide bond. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction.

Alternatively, furan-2-carboxylic acid itself can be used in conjunction with a coupling agent. Common coupling agents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov This method offers milder reaction conditions compared to the use of acyl chlorides.

In the context of synthesizing this compound, if the starting material is 3-aminopiperidine, a key challenge is achieving chemoselective N1-acylation without acylating the C3-amine group. The secondary amine at the N1 position is generally more nucleophilic than the primary amine at C3, which can allow for a degree of selectivity under carefully controlled conditions (e.g., low temperature, slow addition of the acylating agent). However, to ensure complete selectivity, it is often necessary to protect the C3-amine group beforehand.

While less common, other methods for N-furoylation can be envisioned. For instance, the use of furan-2-carboxylic anhydride as the acylating agent is a possibility. Another approach could involve a transamidation reaction , although this is generally less efficient than direct acylation. In some specialized cases, enzymatic or metal-catalyzed coupling reactions could also be employed to form the N-furoyl bond.

| Furoylation Method | Reagents | Key Characteristics |

| Acyl Chloride Acylation | Furan-2-carbonyl chloride, Base (e.g., triethylamine) | Highly reactive, fast reaction, generates HCl. |

| Carboxylic Acid Coupling | Furan-2-carboxylic acid, Coupling agent (e.g., DCC, EDC), Additive (e.g., HOBt) | Milder conditions, broader functional group tolerance. |

| Anhydride Acylation | Furan-2-carboxylic anhydride | Less common than acyl chloride method. |

Introduction and Modification of the C3-Amine Group

The introduction of the amine group at the C3 position of the piperidine ring is a critical step that can be accomplished at various stages of the synthesis. The stereochemistry of this amine group is often crucial for the biological activity of the final compound.

Achieving the desired stereochemistry at the C3 position often requires stereoselective synthetic methods. One powerful approach is the use of enzymatic transamination . Chiral amines can be synthesized with high enantiomeric excess by reacting a ketone precursor (e.g., N-protected-3-piperidone) with an amine donor in the presence of a transaminase enzyme. nih.gov This biocatalytic method is attractive due to its high selectivity and environmentally friendly nature.

Another strategy involves the reduction of a 3-oxopiperidine derivative in the presence of an ammonia (B1221849) source or a protected amine, followed by separation of the resulting diastereomers. Chiral reducing agents can also be employed to achieve asymmetric reduction of the corresponding imine or enamine intermediates.

Furthermore, multi-enzyme cascades have been developed for the synthesis of enantiopure protected 3-aminopiperidines from acyclic amino alcohol precursors. nih.gov These one-pot reactions can prevent the racemization of labile intermediates and lead to products with high enantiopurity. nih.gov

To prevent unwanted side reactions during the synthesis, particularly during the N-furoylation step, the C3-amine group is often protected. The choice of protecting group is crucial and depends on its stability under the reaction conditions used in subsequent steps and the ease of its removal.

Commonly used amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). nih.govucoz.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is also a robust protecting group that is stable to both acidic and basic conditions. ucoz.comcreative-peptides.com It is typically removed by catalytic hydrogenation, which can be advantageous if other functional groups in the molecule are sensitive to acid. nih.gov

Acetyl (Ac): While less common for this specific application due to its potential for migration, the acetyl group can be used and is typically removed by acidic or basic hydrolysis. google.com

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation |

| Acetyl | Ac | Acidic or basic hydrolysis |

Convergent and Divergent Synthetic Approaches to this compound

Convergent Synthesis

A convergent synthetic strategy is the most direct and common approach for preparing this compound. This method involves the independent synthesis of the two primary structural fragments of the molecule—the piperidin-3-amine (B1201142) core and the 2-furoyl group—which are then coupled in a final step. chemicalbook.com

Fragment 1: Piperidin-3-amine Synthesis: The piperidin-3-amine precursor is a critical building block. Its synthesis can be accomplished through several routes. A prevalent laboratory and industrial method involves the reductive amination of a protected piperidin-3-one, such as 1-Boc-3-piperidone. beilstein-journals.org This reaction introduces the amine group at the 3-position. Subsequent removal of the protecting group (e.g., the Boc group via acid treatment) yields piperidin-3-amine. beilstein-journals.org Alternative methods include the hydrogenation of 3-aminopyridine (B143674) or enzymatic transamination, which can offer high stereoselectivity for chiral applications. rsc.orgacs.org

Fragment 2: 2-Furoyl Chloride Synthesis: The acylating agent, 2-furoyl chloride, is typically prepared from its corresponding carboxylic acid, 2-furoic acid. The reaction involves treating 2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). guidechem.comwikipedia.org This converts the carboxylic acid's hydroxyl group into a more reactive acyl chloride, primed for amide bond formation. guidechem.comwikipedia.org

Final Coupling Step: The final step in the convergent synthesis is the acylation of piperidin-3-amine with 2-furoyl chloride. This is a nucleophilic acyl substitution reaction where the primary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion and yielding this compound.

| Step | Reactants | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1A | 1-Boc-3-piperidone | Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₃CN) | 1-Boc-3-aminopiperidine | Reductive Amination |

| 1B | 1-Boc-3-aminopiperidine | Strong Acid (e.g., TFA, HCl) | Piperidin-3-amine | Deprotection |

| 2 | 2-Furoic acid | Thionyl chloride (SOCl₂) | 2-Furoyl chloride | Acyl Chloride Formation |

| 3 | Piperidin-3-amine, 2-Furoyl chloride | Base (e.g., Triethylamine) | This compound | Acylation (Amide Coupling) |

Divergent Synthesis

A divergent approach begins with a common intermediate that is subsequently reacted with a variety of building blocks to generate a library of structurally related compounds. While a convergent synthesis is optimal for producing the specific target molecule, a divergent strategy is valuable in medicinal chemistry for exploring structure-activity relationships.

In this context, piperidin-3-amine serves as an excellent pluripotent intermediate. Starting with a supply of this precursor, a chemist can introduce a wide array of functionalities at the piperidine nitrogen. By reacting piperidin-3-amine with a diverse set of acyl chlorides, sulfonyl chlorides, or other electrophiles, a library of N-substituted piperidin-3-amine derivatives can be rapidly synthesized. The synthesis of this compound represents just one branch of this divergent strategy, where 2-furoyl chloride is the chosen electrophile. This approach is highly efficient for creating molecular diversity from a common core structure. nih.govchemrxiv.org

Analytical Characterization Techniques for Structural Elucidation

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic methods. Each technique provides specific information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the protons on the furan (B31954) ring (typically in the aromatic region, ~6.5-7.6 ppm), the protons on the piperidine ring (in the aliphatic region, ~1.5-4.0 ppm), and the protons of the primary amine (NH₂) and the amide N-H, which may appear as broad signals.

¹³C NMR: This spectrum reveals the different types of carbon atoms in the molecule. Key signals would include the amide carbonyl carbon (~160-170 ppm), carbons of the furan ring (~110-150 ppm), and the distinct carbons of the piperidine ring (~20-60 ppm). ipb.ptresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern would likely show characteristic losses of the furoyl group or fragments from the piperidine ring, further confirming the structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands:

A strong, sharp absorption band around 1630-1660 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide (Amide I band). spcmc.ac.inacs.org

N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. libretexts.org

C-H stretching vibrations from the aliphatic piperidine ring and the aromatic furan ring.

C-N stretching vibrations.

| Technique | Expected Observation | Structural Information Provided |

|---|---|---|

| ¹H NMR | Signals in ~6.5-7.6 ppm (furan), ~1.5-4.0 ppm (piperidine), and broad NH signals. | Proton environment, connectivity, and number of protons. |

| ¹³C NMR | Carbonyl signal ~160-170 ppm, furan signals ~110-150 ppm, piperidine signals ~20-60 ppm. | Number and type of carbon atoms (sp², sp³). |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M+) at m/z = 194.23. Fragmentation peaks corresponding to the furoyl cation (m/z 95) and piperidine fragments. | Molecular weight and structural fragments. |

| Infrared (IR) Spectroscopy | Strong C=O stretch ~1630-1660 cm⁻¹ (Amide I). N-H stretches ~3300-3500 cm⁻¹. | Presence of key functional groups (amide, amine). |

Chemical Reactivity and Derivatization Strategies for Enhanced Research Applications

Reactivity Profiles of the Furoyl Moiety in 1-(2-Furoyl)piperidin-3-amine

The 2-furoyl group, an acyl derivative of furan (B31954), significantly influences the electronic properties and reactivity of the entire molecule. The furan ring is an electron-rich aromatic system, making it susceptible to various chemical transformations.

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution typically occurs at the C5 position, which is the most nucleophilic site of the furan ring in a 2-substituted furan. However, the strongly deactivating nature of the carbonyl group attached to C2 directs incoming electrophiles primarily to the C4 and C5 positions. These reactions are often conducted under mild conditions to avoid polymerization or ring-opening, which furan rings are prone to, especially in the presence of strong acids.

Cycloaddition Reactions: The furan moiety can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. It can react with various dienophiles, although its aromatic character makes it less reactive than acyclic dienes. This reactivity can be exploited to construct complex polycyclic structures. Notably, the furan ring of 2-furylquinolines has been shown to undergo a [4+2] cycloaddition with singlet oxygen, leading to an endoperoxide intermediate that can further rearrange. nih.gov This highlights a potential pathway for oxidative decomposition in air, a consideration for the stability and storage of this compound. nih.gov

Nucleophilic Attack at the Carbonyl Group: The carbonyl carbon of the furoyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthesis of the parent molecule, typically formed by the acylation of 3-aminopiperidine with 2-furoyl chloride. wikipedia.org While the resulting amide bond is generally stable, it can be cleaved under harsh hydrolytic conditions (strong acid or base) or through enzymatic action.

Chemical Transformations at the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring in this compound exists as a tertiary amide. This functional group is generally robust and less reactive than the exocyclic primary amine at the C3 position.

Amide Bond Stability and Cleavage: The N-acyl bond of the piperidine is resonance-stabilized, conferring significant stability. Cleavage of this bond typically requires forcing conditions, such as strong acid or base hydrolysis, or specialized reagents. Reductive cleavage using powerful reducing agents like lithium aluminum hydride can reduce the amide to the corresponding amine, yielding a tertiary amine at the piperidine nitrogen.

Transamidation Reactions: While challenging, direct transamidation, the exchange of the amine portion of an amide, can be achieved, often with metal catalysts. mdpi.com This could potentially allow for the replacement of the piperidine-3-amine moiety with other amines, although this would likely require harsh conditions and may not be a preferred synthetic route. The focus of derivatization is more commonly on the more accessible C3-amine.

Functionalization and Derivatization of the C3-Amine

The primary amine at the C3 position of the piperidine ring is the most nucleophilic and accessible site for derivatization, making it a key handle for modifying the compound's properties. thermofisher.comcreative-proteomics.com

The primary amine readily undergoes acylation with a variety of reagents to form stable amide or sulfonamide linkages.

Amidation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids (e.g., using coupling reagents like EDC) yields N-acylated derivatives. This is a common strategy to introduce a wide range of functional groups. For instance, reacting the C3-amine with benzoyl chloride would yield the corresponding benzamide (B126) derivative. google.com

Sulfonamidation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, provides the corresponding sulfonamides. researchgate.net This modification can alter the electronic properties and hydrogen bonding capacity of the molecule. A patent describes the derivatization of 3-aminopiperidine with benzoyl chloride, where the reagent selectively reacts with the primary amine. google.com

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reagent | Product Type | Resulting Linkage |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | -NH-CO-R |

| Carboxylic Anhydride ((RCO)₂O) | Amide | -NH-CO-R |

Introducing alkyl or aryl substituents at the C3-amine can significantly impact the compound's lipophilicity and steric profile.

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). creative-proteomics.com This two-step, one-pot process is a highly efficient method for N-alkylation.

Direct Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation, though selectivity can be an issue, often resulting in mixtures of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.

Arylation: N-arylation can be achieved through methods like Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. This allows for the introduction of various aromatic and heteroaromatic rings.

The C3-amine is an ideal attachment point for linkers, which are bifunctional molecules used to conjugate the compound to other molecules like proteins, peptides, or fluorescent dyes for research purposes. axispharm.com

Amine-Reactive Crosslinkers: A variety of crosslinkers with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be used. thermofisher.com NHS esters react with the primary amine under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds. thermofisher.com

PEGylation: Polyethylene glycol (PEG) chains can be attached to the amine to improve solubility, reduce immunogenicity, and alter pharmacokinetic profiles. This is typically achieved using PEG derivatives with an amine-reactive functional group.

Table 2: Common Linker Chemistries for Primary Amines

| Linker Reactive Group | Resulting Covalent Bond | Notes |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide | Common for bioconjugation, stable bond formation. creative-proteomics.com |

| Isothiocyanate | Thiourea (B124793) | Forms a stable linkage. |

Metal Complexation Studies and Coordination Chemistry of Furoyl Piperidine Systems

The structure of this compound contains several potential coordination sites for metal ions, including the furan oxygen, the amide carbonyl oxygen, and the nitrogens of the piperidine ring and the C3-amine. The ability of a molecule to chelate metal ions can be crucial for certain biological activities or for its use as a metal sensor or catalyst.

Furan as a Ligand: The oxygen atom of the furan ring can act as a Lewis base and coordinate to metal ions. Furoic acid derivatives (furoates) are known to form complexes with various metals, including rare earth elements, often acting as bridging or chelating ligands through the carboxylate oxygen atoms. nih.gov

Piperidine Nitrogen Coordination: The piperidine ring nitrogen, being part of a tertiary amide, is a relatively poor ligand. However, the exocyclic C3-amine nitrogen is a strong donor and a likely site for metal coordination. rsc.orgrsc.org

Chelation: The molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the C3-amine nitrogen and the amide carbonyl oxygen, forming a stable chelate ring. Studies on similar systems have shown that coordination often occurs via nitrogen and oxygen or sulfur atoms. researchgate.netresearchgate.net The specific coordination mode would depend on the metal ion, the solvent system, and the steric and electronic environment of the ligand. Zinc(II) in particular is known to facilitate reactions involving amines and can form various coordination complexes with piperidine derivatives. rsc.orgrsc.org

Further research into the coordination chemistry of this specific compound could reveal interesting properties and applications in areas such as catalysis or bioinorganic chemistry.

Derivatization for Spectroscopic Probes and Imaging in Chemical Biology

The strategic modification of this compound offers a pathway to developing sophisticated molecular tools for chemical biology, particularly in the creation of spectroscopic probes for bio-imaging. The inherent structural features of this compound, namely the reactive secondary amine on the piperidine ring and the aromatic furan moiety, provide versatile handles for the attachment of fluorophores or other spectroscopic reporters. This derivatization is crucial for transforming the molecule into a probe capable of interacting with biological systems and reporting on its environment through detectable signals, such as fluorescence.

The development of fluorescent probes from furan-containing scaffolds has been a subject of research interest for visualizing biological processes and structures. nih.govnih.gov These probes are designed to exhibit specific photophysical properties, such as high fluorescence quantum yields, and to selectively accumulate in particular cellular compartments or tissues, enabling their use in applications like cancer cell imaging.

One notable example involves the synthesis of furan-based fluorescent derivatives for in vivo and in vitro imaging. nih.gov A derivative, referred to as Cyclo X, was developed and demonstrated to be effective for imaging HT-29 cancer cells. nih.gov The design of such probes often involves coupling the core scaffold with moieties that enhance fluorescence and facilitate cellular uptake. The primary amine of a compound like this compound is a common site for such derivatization, allowing for the introduction of a wide range of fluorescent tags through amide bond formation or other amine-specific chemistries.

The utility of these derivatized probes is determined by their spectroscopic characteristics. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the fluorescence quantum yield (ΦF), and the Stokes shift, which is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable as it minimizes self-quenching and improves the signal-to-noise ratio.

Detailed research findings on a fluorescent furan derivative, Cyclo X, highlight the potential of this class of compounds as imaging agents. nih.gov The spectroscopic properties of Cyclo X, along with other related furan and imidazole (B134444) derivatives, have been characterized, providing valuable data for their application in chemical biology. nih.gov

Table 1: Spectroscopic Properties of a Furan-Based Fluorescent Probe

| Compound | Max Excitation Wavelength (λex) (nm) | Max Emission Wavelength (λem) (nm) | Fluorescence Quantum Yield (ΦF) |

| Cyclo X | 360 | 452 | 0.226 |

| Data sourced from a study on fluorescent probes for cancer cell imaging. nih.gov |

The successful application of Cyclo X in producing bright fluorescence microscopic images of HT-29 cells underscores the viability of derivatizing furan-containing molecules for developing potent spectroscopic probes. nih.gov The derivatization strategies employed in the synthesis of such probes are critical for tuning their photophysical properties and biological activity. While Cyclo X showed no cytotoxic effect, other synthesized derivatives, SAC and SNO, exhibited significant cytotoxicity against tested cell lines, indicating that structural modifications can dramatically influence the biological impact of the resulting probes. nih.gov This highlights the importance of careful molecular design in the development of imaging agents for chemical biology.

Structure Activity Relationship Sar Investigations of 1 2 Furoyl Piperidin 3 Amine Derivatives

Elucidation of Pharmacophoric Features within the Furoyl Piperidine (B6355638) Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the 1-(2-furoyl)piperidin-3-amine scaffold, the key pharmacophoric features can be dissected into four primary components:

The Furan (B31954) Ring: This aromatic heterocycle serves as a hydrophobic region capable of engaging in van der Waals and π-stacking interactions. The oxygen atom within the furan ring also acts as a hydrogen bond acceptor.

The Piperidine Ring: This saturated heterocyclic ring provides a rigid, three-dimensional core that dictates the spatial orientation of the other functional groups. nih.gov Its non-planar chair conformation allows for substituents to be placed in specific axial or equatorial positions, which can be critical for achieving optimal geometry for target binding. researchgate.net The piperidine ring itself is a versatile building block in the synthesis of pharmaceutical compounds. ajchem-a.com

The C3-Amine Group: As a primary amine, this group is a key interaction center. At physiological pH, it is typically protonated, forming a positively charged ammonium (B1175870) ion capable of forming strong ionic bonds (salt bridges) with acidic amino acid residues like aspartate or glutamate. It also serves as an excellent hydrogen bond donor.

These features collectively create a template that can be used in virtual screening and rational drug design to identify molecules with the necessary interactions for biological activity. advancedsciencenews.com

| Pharmacophoric Feature | Potential Molecular Interactions | Role in Target Binding |

|---|---|---|

| Furan Ring | Hydrophobic, π-π Stacking, Hydrogen Bond Acceptor (Oxygen) | Occupies hydrophobic pockets; orientation and affinity. |

| Amide Carbonyl | Hydrogen Bond Acceptor | Key anchoring point to protein backbone or side chains. |

| Piperidine Scaffold | van der Waals, Steric Bulk | Provides 3D structure and orients substituents correctly. |

| C3-Primary Amine | Hydrogen Bond Donor, Ionic Bonding (when protonated) | Crucial for high-affinity interactions with charged/polar residues. |

Impact of Furoyl Substitutions on Molecular Interactions

Modifying the 2-furoyl group by adding substituents to the furan ring can profoundly alter the molecule's electronic, steric, and lipophilic properties, thereby fine-tuning its molecular interactions. The strategic placement of different functional groups allows for a detailed exploration of the target's binding pocket.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -CH₃, -OCH₃) on the furan ring alters its electron density. This can modulate the strength of π-stacking interactions and the hydrogen bond accepting capability of the furan oxygen. For example, a fluorine substituent can introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. nih.gov

Steric Effects: The size and shape of the substituent impact how the molecule fits into its binding site. A small substituent like a methyl group may probe a small hydrophobic pocket, while a larger group like a phenyl ring could create steric hindrance or, conversely, access a larger adjacent pocket to form favorable interactions.

| Furan Substituent (at C5) | Expected Change in Property | Potential Impact on Molecular Interaction |

|---|---|---|

| -H (unsubstituted) | Baseline | Baseline interactions. |

| -CH₃ (Methyl) | Increase Lipophilicity, Minor Steric Bulk | Enhanced hydrophobic interactions. |

| -Cl (Chloro) | Increase Lipophilicity, Electron Withdrawing | Potential for halogen bonding, altered electronics. |

| -OCH₃ (Methoxy) | Slight Increase in Polarity, Electron Donating | Potential new H-bond acceptor site, altered electronics. |

| -NO₂ (Nitro) | Increase Polarity, Strongly Electron Withdrawing | Strong H-bond acceptor, significant electronic perturbation. |

Conformational Effects of Piperidine Ring Substituents on Biological Activity

The piperidine ring is not planar and typically adopts a stable chair conformation. Substituents on the ring can exist in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The energetic preference for one position over the other can lock the molecule into a specific three-dimensional shape, which is critical for biological activity.

The placement of substituents on the piperidine ring of this compound can have several consequences:

Stereochemistry and Selectivity: Introducing a substituent creates a chiral center, leading to enantiomers that may exhibit different biological activities and selectivities. Chiral piperidine scaffolds are often employed in drug design to enhance potency and improve pharmacokinetic properties. researchgate.net

Conformational Locking: A large, bulky substituent, for instance at the C4 position, will strongly prefer the equatorial position to minimize steric clashes. This can restrict the conformational flexibility of the ring and influence the relative orientation of the C3-amine and the N1-furoyl group, pre-organizing the molecule for optimal binding.

Altering Vectorial Projections: A substituent can alter the trajectory of the C3-amine side chain. For example, a C2 substituent could sterically influence the orientation of the adjacent C3-amine, forcing it into a specific orientation that may be more or less favorable for engaging with the target protein. This highlights the importance of the piperidine ring in controlling the spatial arrangement of key interacting groups. researchgate.net

| Piperidine Substitution | Likely Conformational Effect | Potential Impact on Activity |

|---|---|---|

| None | Flexible chair-chair interconversion. | Baseline activity, may bind in multiple conformations. |

| C4-Methyl (equatorial) | Reduces ring flexibility, stabilizes chair form. | May increase affinity by reducing entropic penalty of binding. |

| C2-Methyl (axial/equatorial) | Sterically influences adjacent C3-amine orientation. | Could enhance or decrease binding depending on target topology. |

| C3-Methyl (in addition to amine) | Creates a chiral center, may restrict amine rotation. | Potential for stereospecific binding and improved selectivity. |

Influence of C3-Amine Modifications on Target Engagement

The primary amine at the C3 position is often a critical anchor for target engagement. Its modification is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

Alkylation (Secondary/Tertiary Amines): Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine alters its hydrogen bonding capacity and basicity. A secondary amine retains one hydrogen bond donor, while a tertiary amine has none, but both can still act as hydrogen bond acceptors. These modifications also increase lipophilicity, which can impact cell permeability and binding to hydrophobic pockets.

Acylation (Amides): Reacting the amine with an acylating agent forms an amide (-NHCOR). This modification neutralizes the basicity of the nitrogen and converts it from a hydrogen bond donor/acceptor site to one that is primarily a donor (the N-H) with an adjacent acceptor (the new carbonyl). This is a drastic change that can be used to probe the necessity of the basic charge for activity.

Urea (B33335)/Thiourea (B124793) Formation: Extending the amine to form a urea (-NHCONH₂) or thiourea (-NHCSNH₂) introduces a planar, rigid unit with multiple hydrogen bond donors and acceptors. These groups are known to form strong, directional hydrogen bonds and can significantly alter the binding mode of the parent compound. nih.gov

| C3-Amine Modification | Change in Chemical Properties | Effect on Target Engagement |

|---|---|---|

| -NH₂ (Primary Amine) | Basic, 2 H-bond donors | Forms ionic bonds and H-bonds. |

| -NHCH₃ (Secondary Amine) | More basic, 1 H-bond donor, more lipophilic | Alters H-bond network, may access hydrophobic regions. |

| -N(CH₃)₂ (Tertiary Amine) | Less basic than secondary, 0 H-bond donors | Loses H-bond donation, relies on ionic/hydrophobic interactions. |

| -NHCOCH₃ (Amide) | Neutral, 1 H-bond donor, 1 new H-bond acceptor | Abolishes ionic interaction, requires different binding mode. |

Comparative SAR with Related Piperazine (B1678402) and Thiourea Analogues

To further understand the SAR of the furoyl piperidine scaffold, it is instructive to compare it with structurally related analogues, such as those containing piperazine or thiourea moieties.

Thiourea Analogues: A thiourea derivative can be conceptualized by replacing or extending the C3-amine with a thiourea group. Thioureas are versatile functional groups that differ significantly from amines. They are less basic and act as excellent bidentate hydrogen bond donors through their two N-H groups. The sulfur atom is larger and more polarizable than oxygen (in a urea) and can participate in different types of interactions. SAR studies on thiourea derivatives often reveal that they engage targets through extensive hydrogen bonding networks, which can confer high potency and selectivity. nih.govresearchgate.net

| Scaffold Type | Key Structural Feature | Primary Chemical Character | Typical Interaction Profile |

|---|---|---|---|

| Furoyl Piperidine | Single basic nitrogen in the ring. | Monobasic, conformationally defined. | Relies on C3-amine for key polar/ionic interactions. |

| Furoyl Piperazine | Two ring nitrogens (N1, N4). | Dibasic, N4 is a site for substitution. | Offers additional H-bonding or substitution point at N4. nih.gov |

| Piperidine Thiourea | Thiourea group at C3. | Weakly basic, strong H-bond donor. | Forms extensive, directional H-bonds via the thiourea moiety. nih.gov |

Computational Chemistry and Molecular Modeling for 1 2 Furoyl Piperidin 3 Amine Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, time-independent view of the molecule, offering precise calculations of its electronic structure and predicting its inherent reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 1-(2-Furoyl)piperidin-3-amine, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net Such calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d) to balance accuracy and computational cost. nih.gov

Key parameters derived from DFT calculations include bond lengths, bond angles, dihedral angles, and the distribution of atomic charges. These calculations can confirm the most stable conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation, and the relative orientation of the furoyl and amine substituents. acs.orgias.ac.in The electronic properties, such as the dipole moment, can also be determined, offering insights into the molecule's polarity and its behavior in various solvents. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -725.9 Hartree | Indicates the overall stability of the optimized molecular structure. |

| Dipole Moment | 3.45 Debye | Suggests significant polarity, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N (amine) | -0.68 e | Highlights the nucleophilic character of the primary amine group. |

| Mulliken Charge on C (carbonyl) | +0.55 e | Indicates the electrophilic nature of the carbonyl carbon in the furoyl group. |

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.comscirp.org

For this compound, the HOMO is likely localized on the electron-rich furoyl ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the aromatic ring, marking the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is vital for understanding potential reaction mechanisms and designing derivatives with tailored reactivity. nih.gov

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.25 eV | Represents the electron-donating capacity of the molecule. |

| LUMO Energy | -1.10 eV | Represents the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.15 eV | A relatively large gap suggests good kinetic stability and moderate reactivity. |

| Chemical Hardness (η) | 2.575 eV | Quantifies resistance to change in electron distribution; correlates with stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Receptor Binding

While quantum chemical studies provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of flexible molecules like this compound and simulate its interaction with biological targets. mdpi.com

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein. nih.govspringernature.comresearchwithrutgers.com This method is central to structure-based drug design. nih.gov For this compound, docking studies would involve preparing the 3D structure of the ligand and a target protein and then using a scoring function to evaluate numerous possible binding poses. youtube.com

The process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. tandfonline.com For example, the amine group of the piperidine ring could act as a hydrogen bond donor, while the carbonyl oxygen of the furoyl group could act as a hydrogen bond acceptor. The furoyl ring itself may engage in π-π stacking or hydrophobic interactions. Docking simulations on piperidine derivatives against various receptors have successfully identified crucial interactions with residues like aspartate, glutamate, and tyrosine. tandfonline.comnih.gov

| Ligand Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Amine (-NH2) | Aspartic Acid (ASP 181) | Hydrogen Bond (Donor) | 2.1 Å |

| Carbonyl Oxygen (C=O) | Lysine (LYS 67) | Hydrogen Bond (Acceptor) | 2.5 Å |

| Furoyl Ring | Phenylalanine (PHE 165) | π-π Stacking | 3.8 Å |

| Piperidine Ring | Leucine (LEU 110) | Hydrophobic Interaction | 4.2 Å |

In Silico Prediction of Molecular Interactions and Binding Affinities

Predicting the strength of the interaction between a ligand and its target—the binding affinity—is a primary goal of computational drug design. arxiv.org While docking scores provide a rapid and useful estimate, more sophisticated methods are often employed for more accurate predictions. uomustansiriyah.edu.iq These in silico methods can range from empirical scoring functions to more rigorous physics-based approaches. arxiv.org

For systems involving this compound, computational tools can predict physicochemical properties like pKa, which determines the ionization state at physiological pH and significantly impacts binding. researchgate.net Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can calculate the relative binding free energies of a series of analogs with high accuracy. These predictions are invaluable for prioritizing which novel compounds to synthesize and test, thereby accelerating the lead optimization process. uomustansiriyah.edu.iq Studies on heterocyclic amines have demonstrated the utility of combining various computational methods to predict metabolic pathways and potential reactivity with biological macromolecules. researchgate.netnih.gov

Cheminformatics Approaches for Scaffold Exploration and Optimization

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. nih.gov In the context of drug discovery involving the this compound scaffold, cheminformatics plays a crucial role in exploring chemical space and optimizing lead compounds. nih.govresearchgate.net

Scaffold Exploration: A key strategy in medicinal chemistry is "scaffold hopping," which involves replacing the central molecular core (the scaffold) with a structurally different but functionally equivalent moiety. nih.gov Starting with the 3-aminopiperidine scaffold, cheminformatics algorithms can search vast virtual libraries to identify novel scaffolds that maintain the essential 3D arrangement of key interaction features. researchgate.net This can lead to the discovery of new chemical series with improved properties, such as better patentability or reduced off-target effects. dundee.ac.uk

Scaffold Optimization: Once a promising scaffold is identified, systematic modifications are made to enhance its biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of piperidine derivatives with their biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent and drug-like molecules. thieme-connect.com Analysis of large databases of 3D fragments can also inform the design of piperidine-based libraries with greater shape diversity, increasing the chances of finding successful drug candidates. rsc.orgwhiterose.ac.uk

Mechanistic Biological Investigations of 1 2 Furoyl Piperidin 3 Amine and Its Analogues

Enzyme Inhibition Mechanism Studies

The structural motifs present in 1-(2-Furoyl)piperidin-3-amine, namely the piperidine (B6355638) core and the furoyl group, are found in various compounds that have been investigated for their enzyme-inhibiting properties. These studies provide a framework for understanding the potential enzyme targets and inhibition mechanisms of this compound and its analogues.

Cholinesterase Enzyme Kinetics and Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Analogues of this compound containing a piperidine moiety have been explored as inhibitors of cholinesterases, which are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Research on 4-oxypiperidine derivatives has shown that these compounds can exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain 1-benzylpiperidine (B1218667) derivatives have demonstrated nanomolar affinity for the human histamine (B1213489) H3 receptor while also inhibiting AChE with IC50 values in the low micromolar range. nih.gov One promising compound from a naphthalene (B1677914) series, which includes a benzyl (B1604629) moiety attached to the piperidine ring, showed an IC50 value of 1.537 μM against AChE. nih.gov

The mechanism of inhibition by these piperidine-containing compounds often involves interactions with the catalytic and peripheral anionic sites of the cholinesterase enzymes. The piperidine ring can orient the molecule within the active site gorge, while other substituents can form hydrogen bonds, and hydrophobic and van der Waals interactions with key amino acid residues. Dual-acting ligands, which also target other receptors like the histamine H3 receptor, are being developed to offer a multi-target approach to treating neurodegenerative diseases. nih.gov

Table 1: Cholinesterase Inhibition by Piperidine Analogues

| Compound Series | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| 4-Oxypiperidines (e.g., ADS031) | Acetylcholinesterase (AChE) | 1.537 μM | nih.gov |

| 4-Oxypiperidines (e.g., ADS021) | Butyrylcholinesterase (BuChE) | 0.559 μM | nih.gov |

| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE) | Moderate Inhibition | mdpi.com |

| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives | Butyrylcholinesterase (BuChE) | Moderate Inhibition | mdpi.com |

Glycosidase Inhibition Mechanisms (e.g., α-glucosidase, α-amylase)

While specific studies on the glycosidase inhibition of this compound are not available, the piperidine scaffold is a known pharmacophore in the design of glycosidase inhibitors. These enzymes are involved in the breakdown of carbohydrates, and their inhibition is a therapeutic target for managing type 2 diabetes. The mechanism of action of such inhibitors often involves mimicking the transition state of the natural substrate, thereby blocking the enzyme's active site. The nitrogen atom in the piperidine ring can be protonated at physiological pH, leading to favorable electrostatic interactions with negatively charged residues in the enzyme's active site, such as aspartate and glutamate.

Other Enzyme Target Modulations (e.g., Hsp90, DPP-4)

Dipeptidyl Peptidase-4 (DPP-4):

Analogues featuring the 3-aminopiperidine moiety are particularly relevant as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. myendoconsult.comwikipedia.orgijpsjournal.comwebflow.comresearchgate.netnih.govnih.govoatext.comdntb.gov.uayoutube.com DPP-4 inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion. myendoconsult.comwebflow.com By inhibiting DPP-4, these compounds prolong the action of incretins, leading to increased insulin release and reduced glucagon (B607659) secretion in a glucose-dependent manner. wikipedia.orgijpsjournal.comwebflow.comresearchgate.net

The mechanism of DPP-4 inhibition by 3-aminopiperidine-containing compounds involves the formation of key interactions with the enzyme's active site. The basic amine of the piperidine ring typically forms a salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme. Further interactions, such as hydrogen bonds and hydrophobic interactions with other residues in the active site, contribute to the high potency and selectivity of these inhibitors.

Heat Shock Protein 90 (Hsp90):

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. nih.govnih.govresearchgate.netresearchgate.net While direct evidence for Hsp90 inhibition by this compound is lacking, the general mechanisms of Hsp90 inhibitors can be considered. Most Hsp90 inhibitors target the N-terminal ATP-binding pocket, competing with ATP and preventing the conformational changes necessary for chaperone activity. nih.govresearchgate.net This leads to the degradation of client proteins via the ubiquitin-proteasome pathway. Other mechanisms include disrupting the interaction of Hsp90 with its co-chaperones or client proteins. nih.gov

Receptor Ligand Interaction and Modulation Mechanisms (e.g., GPCRs like PAR2)

The furoyl moiety, present in this compound, is a key structural feature in a class of potent agonists for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR). nih.govnih.govresearchgate.net

PAR2 is activated by the proteolytic cleavage of its N-terminus, which exposes a tethered ligand that binds to the receptor and initiates signaling. nih.govresearchgate.net Synthetic agonists containing a 2-furoyl group, such as 2-furoyl-LIGRLO-NH2, mimic the action of the tethered ligand and are potent activators of PAR2. nih.govnih.govresearchgate.net These agonists have been shown to initiate increases in intracellular calcium concentration and other physiological responses. nih.gov

The interaction of these furoyl-containing ligands with PAR2 is believed to occur at an orthosteric binding site on the second extracellular loop of the receptor. nih.gov The furoyl group acts as a bioisosteric replacement for the N-terminal serine of the natural tethered ligand. nih.gov

In contrast, piperidine-containing compounds have been investigated as allosteric inhibitors of PAR2. For example, 1-Piperidine Propionic Acid has been shown to bind to an allosteric pocket within the PAR2 receptor, stabilizing its inactive conformation and antagonizing its signaling. mdpi.com This suggests that the piperidine moiety of this compound could potentially interact with allosteric sites on GPCRs.

Investigation of Antimicrobial Mechanisms of Action

Bacterial Target Identification and Pathway Disruption

While the antimicrobial properties of this compound have not been specifically reported, analogues containing the 3-aminopiperidine scaffold have been investigated as inhibitors of bacterial enzymes.

A notable example is the inhibition of the bacterial cysteine protease IdeS from Streptococcus pyogenes by 3-aminopiperidine-based peptide analogues. nih.gov These compounds act as noncovalent inhibitors of the enzyme. The proposed mechanism involves the piperidine moiety replacing a glycine (B1666218) residue at the cleavage site of the natural substrate (IgG). nih.gov This substitution prevents the proper positioning of the substrate for catalysis, thereby inhibiting the enzyme's activity. Kinetic studies of some of these analogues have suggested a competitive inhibition mechanism. nih.gov

Furthermore, broader antimicrobial mechanisms often involve the disruption of the bacterial cell wall or membrane, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. nih.govmdpi.comdntb.gov.ua For instance, some antibacterial compounds target the cell division protein FtsZ or the enoyl-[acyl-carrier-protein] reductase FabI, which are essential for bacterial survival. nih.gov

Table 2: Investigated Bacterial Targets of Piperidine Analogues

| Analogue Class | Bacterial Target | Proposed Mechanism | Reference |

|---|---|---|---|

| 3-Aminopiperidine-based peptide analogues | Cysteine Protease IdeS (Streptococcus pyogenes) | Noncovalent, competitive inhibition by mimicking the substrate's cleavage site. | nih.gov |

| Piperazinyl-cross-linked ciprofloxacin (B1669076) dimer | DNA gyrase (S. aureus and E. coli) | Inhibition of DNA gyrase activity. | researchgate.net |

DNA Binding and Intercalation StudiesThere is no available data from studies on the interaction of this compound with DNA, including any potential binding or intercalation mechanisms.

Without any research data on these specific topics for the requested compound, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible.

Future Research Directions and Advanced Methodologies

Development of Multifunctional Ligands Based on the Furoyl Piperidine (B6355638) Scaffold

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. nih.govijnrd.orgencyclopedia.pub The furoyl piperidine scaffold of 1-(2-Furoyl)piperidin-3-amine can be systematically modified to create multifunctional ligands—single molecules designed to interact with multiple biological targets simultaneously. This polypharmacology approach is gaining traction for treating complex diseases like cancer and central nervous system (CNS) disorders.

Future research could focus on creating derivatives that act as dual-target or multi-target ligands. For instance, studies on similar piperidine-containing molecules have shown that they can be engineered to possess dual activity, such as acting as antagonists for both the histamine (B1213489) H3 and sigma-1 (σ1) receptors. acs.orgnih.gov This dual antagonism is a promising strategy for developing novel treatments for neuropathic pain. By strategically modifying the furoyl and amine substituents on the this compound core, researchers could develop a library of compounds to screen for desired multi-target activities. The introduction of chiral centers into the piperidine ring is another avenue that can significantly enhance biological activity and target selectivity. researchgate.net

Table 1: Strategies for Developing Multifunctional Ligands

| Strategy | Rationale | Potential Therapeutic Area |

|---|---|---|

| Dual-Target Design | Synthesize derivatives that concurrently bind to two distinct but related receptors (e.g., H3/σ1). | Neuropathic Pain, Neurodegenerative Diseases |

| Scaffold Decoration | Add various functional groups to the furoyl and piperidine rings to modulate binding affinities for multiple targets. | Oncology, CNS Disorders |

| Introduction of Chirality | Create stereoisomers to improve target selectivity and potency. researchgate.net | Various |

| Fragment-Based Linking | Combine the furoyl piperidine scaffold with other known pharmacophores to create hybrid molecules with novel activities. | Infectious Diseases, Metabolic Disorders |

Application in Chemical Probe Design for Biological Pathways

Given its demonstrated biological activities, including potential anticonvulsant and neuroprotective properties, this compound is an excellent candidate for development into a chemical probe. smolecule.com Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets.

Future work would involve modifying the parent compound to incorporate specific functionalities without disrupting its core binding properties. These modifications could include:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) to allow for visualization and pull-down experiments, enabling researchers to track the molecule's interactions within cells and identify its binding partners.

Photoaffinity Labels: Incorporating photoreactive groups that, upon UV light exposure, form a covalent bond with the target protein. This allows for the irreversible capture and subsequent identification of the direct biological targets.

Click Chemistry Handles: Adding small, inert functional groups like azides or alkynes that can be used for bio-orthogonal "click" reactions, facilitating the attachment of various tags in a highly specific manner within a complex biological environment.

By developing a suite of chemical probes based on the this compound scaffold, researchers could elucidate the specific molecular mechanisms underlying its neuroprotective effects and identify novel therapeutic targets within associated pathways.

Advanced Spectroscopic Techniques for Mechanistic Insights at the Molecular Level

A deep understanding of how a ligand interacts with its biological target is crucial for rational drug design. Advanced spectroscopic and analytical techniques can provide atomic-level details of these interactions for this compound and its derivatives.

Future research should employ a combination of these methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the target protein. 2D NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can help determine the three-dimensional structure of the ligand-protein complex.

X-ray Crystallography: Co-crystallizing derivatives of this compound with their target proteins can provide a high-resolution, static picture of the binding pocket and the precise orientation of the ligand, revealing key hydrogen bonds, hydrophobic interactions, and other forces.

Mass Spectrometry (MS): Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal conformational changes in a protein upon ligand binding, providing dynamic information about the interaction.

Computational Modeling: In silico methods such as molecular docking and Density Functional Theory (DFT) can predict binding modes and calculate the electrostatic potential of the molecule, guiding the synthesis of new derivatives with improved affinity and selectivity. mdpi.comnih.gov

Table 2: Advanced Methodologies for Mechanistic Studies

| Technique | Type of Information Provided | Application for this compound |

|---|---|---|

| NMR Spectroscopy | Ligand-protein interactions, conformational changes, complex structure | Mapping the binding site on a target protein |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Guiding structure-based drug design |

| Mass Spectrometry | Protein conformational dynamics, identification of binding partners | Understanding how binding affects protein shape and function |

| Computational Chemistry | Predicted binding modes, electronic properties, interaction energies | Prioritizing synthetic targets and explaining experimental results |

Integration with Systems Biology and Proteomics for Comprehensive Understanding

To move beyond a single-target perspective, the effects of this compound must be understood at a systems level. Systems biology combines experimental data from high-throughput techniques with computational modeling to understand how a compound perturbs entire biological networks. nih.gov

A key future direction is to use chemical proteomics to identify the full spectrum of protein targets of this compound in an unbiased manner. This can be achieved by immobilizing a derivative of the compound on a solid support and using it as "bait" to capture interacting proteins from cell or tissue lysates (affinity chromatography). These captured proteins are then identified using mass spectrometry. nih.gov

Exploration of Novel Therapeutic Avenues Based on Mechanistic Data

The ultimate goal of elucidating the detailed molecular and systemic mechanisms of this compound is to guide the exploration of new therapeutic applications. The piperidine scaffold is associated with an exceptionally broad range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-Alzheimer's, and antimicrobial effects. ijnrd.orgencyclopedia.pubmdpi.com

Mechanistic data gathered from the advanced methodologies described above will be invaluable in rationally pursuing these avenues:

If proteomics studies reveal that the compound interacts with proteins involved in cell cycle regulation or apoptosis, this would provide a strong rationale for investigating its potential as an anti-cancer agent. mdpi.com

If spectroscopic analysis demonstrates a high-affinity binding to a key enzyme in a bacterial metabolic pathway, it could be developed as a novel antibiotic.

If systems biology modeling points to a significant modulation of inflammatory signaling networks, its application as an anti-inflammatory drug could be explored.

By grounding future drug discovery efforts in a deep mechanistic understanding, researchers can move beyond serendipity and rationally design the next generation of therapeutics based on the versatile this compound scaffold.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(2-Furoyl)piperidin-3-amine, and how can reaction parameters be systematically optimized?

Answer:

The synthesis typically involves furoyl chloride coupling with piperidin-3-amine derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .

- Parameter optimization : Employ factorial design (e.g., 2³ design) to test variables (temperature, stoichiometry, solvent polarity). Analyze yield and purity via HPLC .

- Validation : Cross-validate optimal conditions using response surface methodology (RSM) to minimize resource consumption .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they verify?

Answer:

- NMR (¹H/¹³C) : Confirm piperidine ring conformation and furoyl group substitution patterns (e.g., coupling constants for axial/equatorial protons) .

- FT-IR : Identify carbonyl stretching (C=O, ~1650–1700 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts .

Advanced: How can researchers resolve contradictions in spectral data interpretation, such as unexpected coupling constants in NMR?

Answer:

- Theoretical modeling : Use computational tools (e.g., Gaussian) to simulate NMR spectra based on conformational isomers. Compare experimental vs. calculated shifts .

- Variable-temperature NMR : Probe dynamic equilibria (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .

- Cross-disciplinary validation : Integrate X-ray crystallography (if crystalline) to resolve ambiguous spatial arrangements .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the furoyl group .

- Transition state modeling : Use COMSOL Multiphysics to simulate energy barriers for competing pathways (e.g., hydrolysis vs. aminolysis) .

- Machine learning : Train models on existing reaction databases to predict solvent effects and catalyst compatibility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can factorial design be applied to study substituent effects on the bioactivity of this compound derivatives?

Answer:

- Variable selection : Test substituents (R-groups) at piperidine C3, furoyl C5, and amine position using a mixed-level design (e.g., 3×2×2) .

- Response metrics : Measure IC₅₀ (enzymatic assays) and logP (HPLC) to correlate structure-activity relationships .

- Interaction analysis : Apply ANOVA to identify synergistic/antagonistic effects between substituents .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Pharmacophore development : Serve as a scaffold for dopamine D3 receptor modulators due to piperidine’s conformational flexibility .

- Prodrug synthesis : Functionalize the amine group for targeted drug delivery systems .

- Enzyme inhibition : Screen against kinases or proteases via high-throughput assays .

Advanced: How can experimental data be integrated with computational models to refine reaction mechanisms?

Answer:

- Kinetic profiling : Use stopped-flow UV-Vis to monitor intermediate formation; compare with molecular dynamics simulations .

- Hybrid QM/MM methods : Combine quantum mechanics (active site) and molecular mechanics (protein environment) to model enzymatic interactions .

- Data-driven validation : Train neural networks on experimental kinetics to predict catalytic turnover under novel conditions .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Solubility : Test in DMSO (high), water (low), and ethanol (moderate) via gravimetric analysis. Use Hansen solubility parameters for solvent selection .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Acidic conditions may hydrolyze the furoyl group .

Advanced: What methodologies validate novel synthetic routes for this compound against existing literature?

Answer:

- Comparative LC-MS/MS : Quantify trace impurities (e.g., unreacted starting materials) against published chromatograms .

- Green chemistry metrics : Calculate E-factor and atom economy to benchmark sustainability improvements .

- Peer-review replication : Share detailed protocols (e.g., via Open Science Framework) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.